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Compound of Interest

Compound Name: (3,5-Diethoxyphenyl)methanol

Cat. No.: B176365

Aimed at researchers, scientists, and professionals in the field of drug development, this guide
provides a comparative computational assessment of the physicochemical and
pharmacokinetic properties of (3,5-Diethoxyphenyl)methanol against two structurally related
alternatives: (3,5-Dimethoxyphenyl)methanol and Anisole. This analysis leverages in silico
modeling to predict key drug-likeness parameters, offering insights into their potential as viable
therapeutic candidates.

This report utilizes computational modeling to generate data on key properties relevant to the
drug discovery process. While experimental validation is essential, these in silico predictions
provide a valuable preliminary screening tool to guide further research and development
efforts.

Comparative Analysis of Physicochemical and
ADME Properties

The following tables summarize the computationally predicted properties for (3,5-
Diethoxyphenyl)methanol and the two comparator molecules, (3,5-
Dimethoxyphenyl)methanol and Anisole. These predictions were generated using the
SwissADME web tool, a widely used platform for in silico drug discovery.

Table 1: Predicted Physicochemical Properties
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(3,5- (3,5-
Property Diethoxyphenyl)me Dimethoxyphenyl) Anisole
thanol methanol
Molecular Formula C11H1603 CoH1203 C7HsO
Molecular Weight 196.24 g/mol 168.19 g/mol 108.14 g/mol
LogP (Consensus) 2.06 1.30 2.11

Water Solubility
(ESOL)

-2.88 (Moderately

soluble)

-2.36 (Soluble)

-2.39 (Soluble)

Topological Polar

38.69 Az 38.69 Az 9.23 A2

Surface Area (TPSA)
Number of Rotatable 3 N
Bonds
Hydrogen Bond

yareg 3 3 1
Acceptors
Hydrogen Bond

yereg 1 1 0

Donors

Table 2: Predicted Pharmacokinetic Properties (ADME)
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(3,5- (3,5-
Property Diethoxyphenyl)me Dimethoxyphenyl) Anisole
thanol methanol
Gl Absorption High High High
BBB Permeant Yes Yes Yes
P-gp Substrate No No No
CYP1A2 Inhibitor No No No
CYP2C19 Inhibitor No No No
CYP2C9 Inhibitor Yes No No
CYP2D6 Inhibitor No No No
CYP3A4 Inhibitor No No No
Log Kp (skin
) -6.23 cm/s -6.71 cm/s -5.73 cm/s
permeation)

Table 3: Predicted Drug-Likeness and Medicinal Chemistry Properties
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Property

(3,5-
Diethoxyphenyl)me
thanol

(3,5-
Dimethoxyphenyl)
methanol

Anisole

Lipinski's Rule of Five

Yes (0 violations)

Yes (0 violations)

Yes (0 violations)

No (1 violation: MW <

Ghose Filter Yes (0 violations) Yes (0 violations) 160)
Veber Filter Yes (0 violations) Yes (0 violations) Yes (0 violations)
Egan Filter Yes (0 violations) Yes (0 violations) Yes (0 violations)

Muegge Filter

No (1 violation: TPSA
> 150)

No (1 violation: TPSA
> 150)

Yes (0 violations)

Bioavailability Score

0.55

0.55

0.56

Lead-likeness

No (2 violations: MW
> 250, Rotatable
bonds > 4)

No (1 violation: MW >
250)

Yes (0 violations)

Synthetic Accessibility

2.53

221

1.00

Methodology

Computational Modeling Protocol

The in silico analysis of (3,5-Diethoxyphenyl)methanol, (3,5-Dimethoxyphenyl)methanol, and

Anisole was performed using the SwissADME web tool (--INVALID-LINK--). The canonical

SMILES (Simplified Molecular Input Line Entry System) for each compound were obtained from

the PubChem database and used as the input for the predictions.

e (3,5-Diethoxyphenyl)methanol SMILES: CCOC1=CC(=CC(=C1)CO)OCC

e (3,5-Dimethoxyphenyl)methanol SMILES: COC1=CC(=CC(=C1)CO)0OC

¢ Anisole SMILES: COC1=CC=CC=C1

SwissADME calculates a wide range of molecular descriptors, including physicochemical

properties, pharmacokinetic (ADME) parameters, drug-likeness based on various established
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filters, and medicinal chemistry friendliness. The prediction models employed by SwissADME
are based on a combination of established algorithms and in-house developed methods. For
instance, the consensus LogP is an average of multiple predictive models, and the ESOL
model is used for estimating water solubility. Pharmacokinetic predictions, such as
gastrointestinal (Gl) absorption and blood-brain barrier (BBB) permeability, are based on the
BOILED-Egg model. Cytochrome P450 (CYP) inhibition is predicted using support vector
machine (SVM) models.

Visualizations
Computational Workflow

The following diagram illustrates the workflow used for the computational analysis of the target
and comparator molecules.
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Caption: Computational analysis workflow.

Lipinski's Rule of Five

Lipinski's Rule of Five is a set of guidelines used to evaluate the drug-likeness of a chemical
compound and its likelihood of being an orally active drug. The following diagram illustrates the
logical relationship of these rules.
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Caption: Lipinski's Rule of Five for drug-likeness.

Discussion

The computational analysis reveals that all three compounds exhibit favorable drug-like
properties, with no violations of Lipinski's Rule of Five. They are all predicted to have high
gastrointestinal absorption and to be capable of permeating the blood-brain barrier.

(3,5-Diethoxyphenyl)methanol shows a higher lipophilicity (LogP = 2.06) compared to its
dimethoxy analog (LogP = 1.30), which may influence its membrane permeability and
interaction with hydrophobic targets. However, this increased lipophilicity is associated with a
slight decrease in predicted water solubility. A notable prediction for (3,5-
Diethoxyphenyl)methanol is its potential inhibition of the CYP2C9 enzyme, a crucial
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consideration for potential drug-drug interactions. Its synthetic accessibility is predicted to be
slightly more complex than the other two molecules.

(3,5-Dimethoxyphenyl)methanol presents a more balanced profile with good water solubility
and no predicted inhibition of the major CYP450 enzymes. Its lower molecular weight and
fewer rotatable bonds compared to the diethoxy analog might be advantageous for lead-
likeness, although it still violates one criterion.

Anisole, the simplest of the three, serves as a basic structural reference. While it also shows
good predicted absorption and BBB permeability, its lower molecular weight and simpler
structure lead to a "No" for the Ghose filter, which is a more stringent drug-likeness filter.
However, it passes the Muegge filter, unlike the other two compounds.

In conclusion, both (3,5-Diethoxyphenyl)methanol and (3,5-Dimethoxyphenyl)methanol show
promise as starting points for drug discovery based on these in silico predictions. The choice
between them would depend on the specific therapeutic target and the desired balance
between lipophilicity, solubility, and metabolic profile. The predicted CYP2C9 inhibition for (3,5-
Diethoxyphenyl)methanol warrants further experimental investigation. Anisole, while a useful
structural analog, may be too simplistic to be considered a lead compound in many contexts.
These computational results provide a solid foundation for prioritizing experimental studies to
validate these findings and further explore the therapeutic potential of these compounds.

 To cite this document: BenchChem. [A Comparative Computational Analysis of (3,5-
Diethoxyphenyl)methanol and Structurally Related Compounds]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b176365#computational-
modeling-of-the-properties-of-3-5-diethoxyphenyl-methanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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